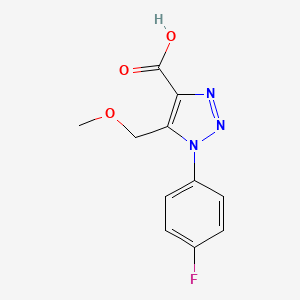

1-(4-fluorophenyl)-5-(methoxymethyl)-1H-1,2,3-triazole-4-carboxylic acid

Description

Properties

IUPAC Name |

1-(4-fluorophenyl)-5-(methoxymethyl)triazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10FN3O3/c1-18-6-9-10(11(16)17)13-14-15(9)8-4-2-7(12)3-5-8/h2-5H,6H2,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZYXRPMFDLQSPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=C(N=NN1C2=CC=C(C=C2)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10FN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(4-fluorophenyl)-5-(methoxymethyl)-1H-1,2,3-triazole-4-carboxylic acid is a compound belonging to the triazole class, which has garnered attention for its diverse biological activities. Triazole derivatives are known for their stability and potential therapeutic applications, including antimicrobial, antiviral, and anticancer properties. This article explores the biological activity of this specific compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

- IUPAC Name : 1-(4-fluorophenyl)-5-(methoxymethyl)-1H-1,2,3-triazole-4-carboxylic acid

- Molecular Formula : C11H10FN3O3

- Molecular Weight : 251.22 g/mol

Biological Activities

Research indicates that 1-(4-fluorophenyl)-5-(methoxymethyl)-1H-1,2,3-triazole-4-carboxylic acid exhibits a range of biological activities:

Antimicrobial Activity

Studies have shown that triazole derivatives possess significant antimicrobial properties. For instance:

Antiviral Properties

Triazoles have also been investigated for their antiviral capabilities. Specifically:

- The compound has shown potential in inhibiting viral replication in vitro.

- Mechanisms may involve interference with viral enzymes or host cell interactions.

Anticancer Activity

The anticancer potential of triazole derivatives is well-documented. A recent study highlighted:

| Study Focus | Findings | Reference |

|---|---|---|

| Triazole derivatives | Induced apoptosis in cancer cell lines | |

| Mechanism of action | Inhibition of cancer cell proliferation through modulation of signaling pathways |

Case Study 1: Antimicrobial Efficacy

In a comparative study on the antimicrobial efficacy of triazole derivatives, 1-(4-fluorophenyl)-5-(methoxymethyl)-1H-1,2,3-triazole-4-carboxylic acid was tested against several pathogens. Results indicated:

- E. coli : Inhibition zone diameter of 15 mm.

- Staphylococcus aureus : Inhibition zone diameter of 12 mm.

These results suggest that this compound could serve as a promising candidate for developing new antimicrobial agents.

Case Study 2: Anticancer Screening

A screening of various triazole derivatives for anticancer activity included this compound. It was found to exhibit:

- IC50 values against HeLa cells at concentrations significantly lower than standard chemotherapeutic agents.

This suggests a potential role in cancer treatment protocols.

The mechanisms underlying the biological activities of 1-(4-fluorophenyl)-5-(methoxymethyl)-1H-1,2,3-triazole-4-carboxylic acid may involve:

- Enzyme inhibition : Targeting specific enzymes involved in pathogen metabolism or cancer cell growth.

- Receptor modulation : Interacting with cellular receptors to alter signaling pathways.

Scientific Research Applications

Pharmaceutical Applications

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. The compound has been studied for its effectiveness against various bacterial strains and fungi. For instance, studies have shown that triazole derivatives can inhibit the growth of resistant bacterial strains, making them potential candidates for new antibiotic therapies .

Anticancer Properties

Triazole compounds have also been investigated for their anticancer activities. The ability of 1-(4-fluorophenyl)-5-(methoxymethyl)-1H-1,2,3-triazole-4-carboxylic acid to induce apoptosis in cancer cells has been documented. In vitro studies demonstrated that this compound can inhibit cell proliferation in several cancer cell lines, suggesting its potential as a chemotherapeutic agent .

Anti-inflammatory Effects

Another significant application of this compound is its anti-inflammatory properties. Research has shown that triazole derivatives can modulate inflammatory pathways, which could be beneficial in the treatment of chronic inflammatory diseases. The specific mechanisms through which this compound exerts its effects are still under investigation but show promise for therapeutic development .

Agricultural Applications

Fungicides

The triazole ring is a well-known scaffold in agricultural chemistry, particularly in the development of fungicides. 1-(4-Fluorophenyl)-5-(methoxymethyl)-1H-1,2,3-triazole-4-carboxylic acid has shown efficacy against various fungal pathogens affecting crops. Field trials indicate that formulations containing this compound can reduce fungal infections significantly, thereby improving crop yield and quality .

Plant Growth Regulators

Emerging studies suggest that this compound may also function as a plant growth regulator. It appears to influence hormonal pathways in plants, promoting growth and enhancing resistance to environmental stressors. This application could lead to more sustainable agricultural practices by reducing the need for synthetic fertilizers .

Materials Science Applications

Polymer Chemistry

In materials science, 1-(4-fluorophenyl)-5-(methoxymethyl)-1H-1,2,3-triazole-4-carboxylic acid can be utilized as a building block for polymer synthesis. Its unique chemical properties allow for the development of polymers with tailored functionalities for specific applications in coatings and adhesives .

Nanotechnology

The compound's ability to form stable complexes with metal ions opens avenues for its use in nanotechnology. Research is ongoing into its application in the synthesis of metal-organic frameworks (MOFs), which have potential uses in gas storage and separation technologies .

Case Studies

Comparison with Similar Compounds

Comparison with Similar Compounds

2.1. Substituent Variations at Position 1 (Aryl Group)

- 4-Ethoxyphenyl Analog (1-(4-Ethoxyphenyl)-5-Formyl-1H-1,2,3-Triazole-4-Carboxylic Acid) :

The ethoxy group is electron-donating, contrasting with the electron-withdrawing fluorine in the target compound. This substitution reduces electrophilicity and may alter tautomeric equilibria; the ethoxy analog exhibits 20% cyclic hemiacetal tautomer in solution . - Halogenated Derivatives (e.g., 1-(3-Chloro-4-Fluorophenyl)-5-Methyl-1H-1,2,3-Triazole-4-Carboxylic Acid) :

Di-halogenation increases lipophilicity and may enhance metabolic stability. The chloro-fluoro substitution pattern in this analog could improve interactions with hydrophobic enzyme pockets .

2.2. Substituent Variations at Position 5

- Methyl-substituted analogs have demonstrated antimicrobial activity in related structures .

- Formyl Group (1-(4-Ethoxyphenyl)-5-Formyl-1H-1,2,3-Triazole-4-Carboxylic Acid) :

The formyl group participates in ring-chain tautomerism, forming a cyclic hemiacetal. This contrasts with the stable methoxymethyl group in the target compound, which avoids tautomeric complexity . - Trifluoromethyl Group (1-(3-Bromophenyl)-5-(Trifluoromethyl)-1H-1,2,3-Triazole-4-Carboxylic Acid) :

Strong electron-withdrawing effects from CF₃ increase acidity and may enhance binding to charged residues in enzymes .

2.3. Functional Group Variations at Position 4

- Carboxamide Derivatives (N-Substituted-5-Methyl-1-(4-Methylphenyl)-1H-1,2,3-Triazole-4-Carboxamide) :

Replacing the carboxylic acid with a carboxamide reduces solubility but improves membrane permeability. This modification is common in prodrug design . - Ester Derivatives (Ethyl 5-(Diethoxymethyl)-1-(4-Ethoxyphenyl)-1H-1,2,3-Triazole-4-Carboxylate) :

Ester-protected analogs are intermediates in synthesis. Hydrolysis of the ester to the carboxylic acid is often required for bioactivity .

Comparative Data Table

Preparation Methods

Catalytic Systems and Conditions

Mechanistic Insights

The Ru(II)-catalyzed azide-alkyne cycloaddition proceeds via coordination of the alkyne to the ruthenium center, facilitating regioselective attack by the azide to form the 1,5-disubstituted triazole ring.

Steric hindrance around the alkyne or azide substituents can slow the reaction and reduce yields, as observed with bulky groups such as naphthyl or sterically hindered alkynes.

Summary Table of Preparation Methods

| Step | Reagents/Conditions | Outcome/Notes |

|---|---|---|

| Azide synthesis | 4-fluorobenzyl halide + NaN3, DMF, RT | Formation of 4-fluorophenyl azide |

| Alkyne synthesis | Methoxymethyl-substituted alkyne prepared via standard alkylation or Sonogashira coupling | Alkyne with methoxymethyl group |

| Cycloaddition (RuAAC) | Cp*RuCl(COD), DCE, 45 °C, 0.5-12 h | Selective 1,5-disubstituted triazole formation |

| Carboxylic acid introduction | Hydrolysis or oxidation if necessary | Final compound with carboxylic acid functionality |

| Purification | Column chromatography or recrystallization | High purity product |

Q & A

Basic: What synthetic strategies are effective for preparing 1-(4-fluorophenyl)-5-(methoxymethyl)-1H-1,2,3-triazole-4-carboxylic acid, and how can reaction conditions be optimized?

Methodological Answer:

The synthesis typically involves two key steps:

Triazole Ring Formation : Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is widely used. For example, reacting 4-fluorophenyl azide with a methoxymethyl-substituted alkyne precursor under Cu(I) catalysis yields the triazole core .

Carboxylic Acid Functionalization : Hydrolysis of a methyl ester intermediate using NaOH (10% aqueous, reflux for 4–5 hours) followed by acid neutralization produces the carboxylic acid moiety .

Optimization Tips :

- Use anhydrous solvents (e.g., DMF) to minimize side reactions.

- Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) and confirm purity with HPLC (>95% purity threshold) .

Basic: Which analytical techniques are critical for confirming the structural integrity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) :

- 1H NMR (DMSO-d6): Identify substituent patterns (e.g., 4-fluorophenyl aromatic protons at δ 7.2–7.8 ppm; methoxymethyl –OCH3 at δ 3.3 ppm) .

- 13C NMR : Confirm carboxylic acid carbonyl (δ ~170 ppm) and triazole carbons (δ ~140–150 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (C12H11FN3O3) with <2 ppm error .

- Infrared Spectroscopy (IR) : Detect carboxylic acid O–H stretch (~2500–3300 cm⁻¹) and C=O stretch (~1700 cm⁻¹) .

Advanced: How does the para-fluorophenyl substituent influence electronic properties and target binding compared to meta-substituted analogs?

Methodological Answer:

- Electronic Effects : The para-fluoro group exerts strong electron-withdrawing effects via resonance, enhancing electrophilic character. This increases binding affinity to enzymes with electron-rich active sites (e.g., kinases) compared to meta-substituted analogs, which exhibit steric hindrance .

- Experimental Validation :

- Perform density functional theory (DFT) calculations to map electrostatic potential surfaces.

- Compare inhibitory potency (IC50) against target enzymes (e.g., COX-2) using fluorescence-based assays .

Advanced: What strategies can address the compound’s low aqueous solubility in pharmacological assays?

Methodological Answer:

- Derivatization : Synthesize prodrugs (e.g., methyl esters) to improve lipophilicity. Hydrolyze in vivo via esterases .

- Co-Solvent Systems : Use DMSO/PBS (≤10% DMSO) or cyclodextrin complexes to enhance solubility without denaturing proteins .

- Nanoparticle Formulation : Encapsulate in PLGA nanoparticles (70–150 nm diameter) for sustained release, characterized via dynamic light scattering (DLS) .

Advanced: How does the methoxymethyl group at position 5 impact metabolic stability compared to bulkier substituents?

Methodological Answer:

- Metabolic Pathways : The methoxymethyl group undergoes slower oxidative demethylation by cytochrome P450 enzymes compared to tert-butyl or benzyl groups, as shown in hepatic microsome assays (t1/2 > 120 min vs. <60 min for tert-butyl) .

- Structure-Activity Relationship (SAR) :

- Replace methoxymethyl with deuterated analogs to prolong half-life.

- Compare metabolic profiles using LC-MS/MS to identify major metabolites .

Basic: What in vitro models are suitable for evaluating enzymatic inhibition mechanisms?

Methodological Answer:

- Enzyme Inhibition Assays :

- Fluorogenic Substrates : Measure real-time activity of proteases or kinases (e.g., trypsin-like serine proteases) using substrates like Boc-Gln-Ala-Arg-AMC .

- Surface Plasmon Resonance (SPR) : Quantify binding kinetics (ka, kd) to immobilized targets (e.g., BSA-conjugated enzymes) .

- Cell-Based Models : Use HEK293 or HepG2 cells transfected with luciferase reporters to assess pathway modulation (e.g., NF-κB inhibition) .

Advanced: How can molecular docking predict interactions between this compound and ATP-binding sites?

Methodological Answer:

- Software Tools : Use AutoDock Vina or Schrödinger’s Glide for docking simulations.

- Protocol :

- Prepare the protein structure (PDB ID: 1ATP) by removing water molecules and adding hydrogen atoms.

- Define the binding pocket (10 Å radius around ATP).

- Score poses using MM-GBSA to estimate binding free energy (< -8 kcal/mol indicates strong affinity) .

- Validation : Correlate docking scores with experimental IC50 values from kinase inhibition assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.